6-(benzyloxy)-1H-indole-3-carboxylic acid is an organic compound characterized by its indole structure, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is part of a larger family of indole derivatives that are significant in various biochemical and pharmaceutical applications. The compound's IUPAC name reflects its structural components, highlighting the benzyloxy group and the carboxylic acid functional group.
The compound can be synthesized through several methods, often starting from simpler indole derivatives or using commercially available reagents. It is also found in various databases and chemical catalogs, such as PubChem and BenchChem, where detailed information about its properties and synthesis can be accessed.
6-(benzyloxy)-1H-indole-3-carboxylic acid is classified as an indole derivative and a carboxylic acid. It possesses both aromatic and aliphatic characteristics, making it a versatile compound in organic chemistry.
The synthesis of 6-(benzyloxy)-1H-indole-3-carboxylic acid typically involves several steps:
The synthesis process may involve optimization of reaction conditions (temperature, solvent choice, reaction time) to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed for large-scale production to ensure consistency and efficiency.
The molecular formula for 6-(benzyloxy)-1H-indole-3-carboxylic acid is . Its structure features:
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O
UUKFCVCTRWNXBI-UHFFFAOYSA-N
6-(benzyloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(benzyloxy)-1H-indole-3-carboxylic acid primarily involves its interaction with biological targets, such as enzymes and receptors.
Research suggests that compounds within this class may modulate pathways related to neurotransmission, cell proliferation, and apoptosis. For instance, they have been studied for their potential role as selective inhibitors in cancer therapy by targeting specific proteins involved in cell survival.
Relevant data includes:
6-(benzyloxy)-1H-indole-3-carboxylic acid has several applications in scientific research:
This compound exemplifies the versatility of indole derivatives in both academic research and practical applications across multiple fields of science and industry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2